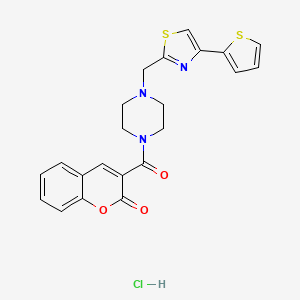
3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride is a useful research compound. Its molecular formula is C22H20ClN3O3S2 and its molecular weight is 473.99. The purity is usually 95%.
BenchChem offers high-quality 3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The compound could be explored for its efficacy against various bacterial and fungal strains. Its structural similarity to known antimicrobial agents suggests potential as a new class of antibiotics or antifungal medications .
Anticancer Properties
Compounds with thiazole rings have shown promise in anticancer research. This particular compound could be investigated for its ability to inhibit cancer cell growth or induce apoptosis in tumor cells. Its effectiveness against specific cancer types, such as breast or colon cancer, would be a significant area of study .
Anti-Inflammatory Uses
The anti-inflammatory potential of thiazole derivatives makes them candidates for treating chronic inflammatory diseases. Research could focus on the compound’s impact on inflammatory markers and its potential role in diseases like arthritis or asthma .
Neuroprotective Effects
Given the neuroprotective activities of some thiazole compounds, this derivative could be studied for its ability to protect neuronal cells from damage. This application could extend to neurodegenerative diseases such as Alzheimer’s or Parkinson’s .
Antidiabetic Activity
Thiazole derivatives have been associated with antidiabetic effects. The compound could be researched for its potential to regulate blood glucose levels and improve insulin sensitivity, offering a new avenue for diabetes treatment .
Antihypertensive Effects
The compound’s structure suggests it may have antihypertensive properties. Studies could investigate its ability to lower blood pressure and its mechanism of action, which could lead to new treatments for hypertension .
Antioxidant Potential
Antioxidants play a crucial role in protecting the body from oxidative stress. This compound could be evaluated for its antioxidant capacity and its potential to prevent diseases associated with oxidative damage .
Hepatoprotective Activity
Liver health is vital for overall well-being. Thiazole derivatives have shown hepatoprotective activities, and this compound could be studied for its ability to protect the liver from toxic substances and help in the treatment of liver diseases .
Propiedades
IUPAC Name |
3-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2.ClH/c26-21(16-12-15-4-1-2-5-18(15)28-22(16)27)25-9-7-24(8-10-25)13-20-23-17(14-30-20)19-6-3-11-29-19;/h1-6,11-12,14H,7-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHIAOMGBGWXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5OC4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

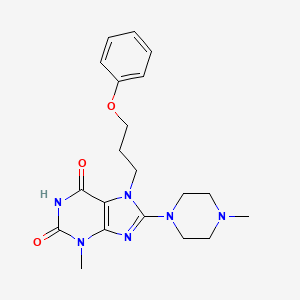
![3,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2982631.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2982632.png)

![7-hexyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2982634.png)
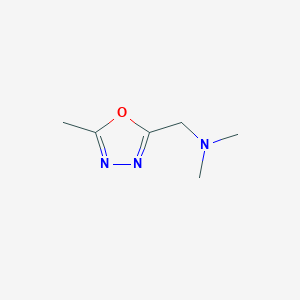
![ethyl 3-cyclopropyl-2-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2982640.png)

![1-ethyl-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2982644.png)
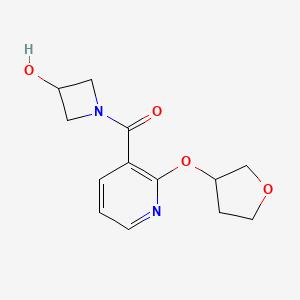
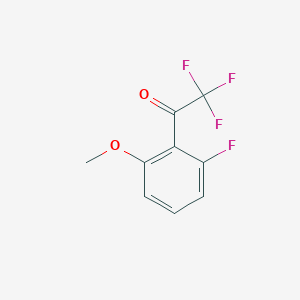
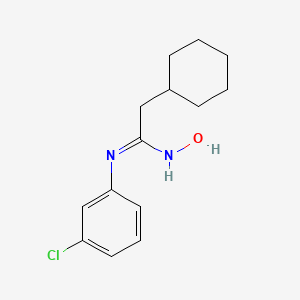
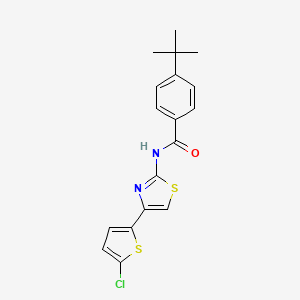
![4-[2-(4-Chlorophenyl)-5-methylpyrrol-1-YL]-N,N-dimethylaniline](/img/structure/B2982650.png)